molecular formula C9H8N2S B13029756 Benzo[b]thiophene-4-carboximidamide

Benzo[b]thiophene-4-carboximidamide

Cat. No.: B13029756
M. Wt: 176.24 g/mol
InChI Key: KHTPPKDSZUYBNT-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-4-carboximidamide is an organic compound belonging to the class of benzothiophenes, which are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene-4-carboximidamide typically involves the reaction of benzo[b]thiophene with suitable reagents to introduce the carboximidamide group. One common method involves the use of aryne intermediates, which react with alkynyl sulfides to form benzo[b]thiophenes . Another approach includes the condensation of thiophene derivatives with appropriate amines under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of benzothiophene derivatives .

Mechanism of Action

The mechanism of action of benzo[b]thiophene-4-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cholinesterases, which are involved in neurotransmission . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzo[b]thiophene-4-carboximidamide include other benzothiophene derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

1-benzothiophene-4-carboximidamide

InChI

InChI=1S/C9H8N2S/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H,(H3,10,11)

InChI Key

KHTPPKDSZUYBNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1)C(=N)N

Origin of Product

United States

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